Cefsulodin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

A pyridinium-substituted semisynthetic, broad-spectrum antibacterial used especially for Pseudomonas infections in debilitated patients.

Structural Characterization and Molecular Properties

Core Cephalosporin Framework and Functional Modifications

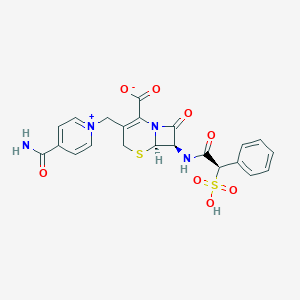

Cefsulodin exhibits a sophisticated molecular architecture built upon the fundamental cephalosporin scaffold, with the molecular formula Carbon-22 Hydrogen-20 Nitrogen-4 Oxygen-8 Sulfur-2 and a molecular weight of 532.6 grams per mole. The compound features a distinctive pyridinium-substituted structure that differentiates it from conventional cephalosporin derivatives. The core framework maintains the characteristic 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, which forms the essential beta-lactam foundation shared among all cephalosporin antibiotics.

The functional modifications present in cefsulodin include a 4-carbamoylpyridin-1-ium-1-yl methyl substituent at the 3-position of the cephalosporin nucleus, representing a significant structural departure from traditional cephalosporin derivatives. This pyridinium modification contributes to the compound's unique spectrum of activity and pharmacological properties. Additionally, the molecule incorporates a phenyl-2-sulfoacetyl amino group at the 7-position, which plays a crucial role in determining the compound's biological activity and resistance profile.

The structural complexity extends to the stereochemical configuration, where cefsulodin maintains the standard 6R,7R configuration characteristic of active cephalosporin antibiotics. This stereochemical arrangement ensures proper spatial orientation of functional groups necessary for biological activity. The presence of both carboxylate and sulfonate ionic centers creates a zwitterionic character that significantly influences the compound's solubility and distribution properties.

Spectroscopic Analysis and Stereochemical Configuration

Spectroscopic characterization of cefsulodin reveals distinctive patterns that confirm its structural identity and purity. Infrared spectroscopy analysis demonstrates characteristic absorption bands consistent with the cephalosporin framework and the unique functional modifications present in cefsulodin. The infrared reference spectra obtained using Fourier-transform infrared spectrophotometers show specific wave number patterns that serve as analytical fingerprints for compound identification and quality control purposes.

Nuclear magnetic resonance spectroscopy provides detailed insights into the stereochemical configuration and molecular dynamics of cefsulodin. The proton nuclear magnetic resonance spectrum exhibits patterns consistent with the expected structural framework, confirming the presence of the pyridinium ring system and the phenylsulfoacetyl side chain. These spectroscopic data serve as critical analytical tools for verifying structural integrity and monitoring potential degradation pathways during storage and handling.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of cefsulodin, with liquid chromatography-mass spectrometry techniques providing both qualitative and quantitative analytical capabilities. The consistency between theoretical molecular weight calculations and experimental mass spectrometry data validates the proposed molecular structure and supports quality control protocols in pharmaceutical manufacturing environments.

Synthetic Methodologies and Optimization Strategies

Key Intermediate: 7-Aminocephalosporanic Acid Derivatization

The synthesis of cefsulodin relies fundamentally on the derivatization of 7-aminocephalosporanic acid, which serves as the essential building block for all semi-synthetic cephalosporin antibiotics. The production of 7-aminocephalosporanic acid itself represents a critical step in the overall synthetic strategy, with multiple approaches available for its preparation from cephalosporin Carbon precursors. Industrial production processes have evolved from chemical methods to more environmentally sustainable enzymatic approaches that minimize waste generation and reduce production costs.

The enzymatic production of 7-aminocephalosporanic acid involves sophisticated bioconversion processes utilizing cephalosporin Carbon acylase enzymes. These bacterial enzymes, particularly those derived from various Pseudomonas species, demonstrate remarkable efficiency in converting cephalosporin Carbon directly to 7-aminocephalosporanic acid in a single-step process. Recent advances in genetic engineering have enabled the development of recombinant strains capable of producing enhanced enzyme variants with improved substrate specificity and conversion rates reaching up to 30 percent efficiency.

The derivatization of 7-aminocephalosporanic acid to produce cefsulodin involves complex multi-step synthetic procedures that require precise control of reaction conditions and intermediate purification steps. The introduction of the pyridinium substituent and the phenylsulfoacetyl side chain demands sophisticated organic synthesis techniques and careful monitoring of stereochemical integrity throughout the process. Optimization of these synthetic steps has focused on improving yield, reducing impurity formation, and maintaining the structural integrity essential for biological activity.

Industrial-Scale Production Challenges and Impurity Profiling

Industrial-scale production of cefsulodin presents significant challenges related to impurity control, process optimization, and product stability. The manufacturing process involves critical considerations for maintaining product purity while minimizing the formation of degradation products and synthetic byproducts. Advanced high-pressure liquid chromatography techniques are employed to monitor impurity profiles and ensure compliance with pharmaceutical quality standards.

The formation of disodium cefsulodin represents a major impurity concern in industrial production, as this degradation product exhibits increased instability compared to the desired monosodium salt form. Manufacturing processes have been optimized to favor formation of the monosodium salt while minimizing disodium salt production through careful control of solution chemistry and reaction conditions. The use of specific solvents such as dimethylformamide and controlled addition of sodium-containing bases helps achieve this selective formation.

Process optimization strategies focus on solution-based synthesis approaches rather than suspension methods, which significantly improve reaction efficiency and reduce processing time. These solution-based methods enable better control of stoichiometry and reaction kinetics, resulting in higher purity products with improved stability profiles. Quality control measures include comprehensive analytical testing using high-pressure liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure product specifications are consistently met.

The following table summarizes key impurity profiles and analytical specifications for cefsulodin production:

Crystallographic Studies and Solubility Characteristics

Crystallographic analysis of cefsulodin reveals distinct polymorphic forms with varying physical and chemical properties. The compound can be crystallized in different morphologies depending on the solvent system and precipitation conditions employed during the manufacturing process. Needle-shaped crystals are obtained when using ethanol-water solvent systems, while spherical-shaped crystals result from dimethylformamide-water combinations. These morphological differences significantly impact the compound's flow properties, dissolution characteristics, and pharmaceutical processing behavior.

Powder X-ray diffraction analysis provides definitive fingerprint patterns for different crystalline forms of cefsulodin. The needle-type crystals exhibit characteristic diffraction peaks at specific 2-theta values including 4.83, 8.45, 9.79, 13.00, 14.77, 17.09, 17.81, 21.48, 30.29, and 31.16 degrees. These diffraction patterns serve as analytical standards for polymorph identification and quality control in pharmaceutical manufacturing environments.

The solubility characteristics of cefsulodin demonstrate significant dependence on solvent composition and environmental conditions. The compound exhibits a solubility of 50 milligrams per milliliter in water, producing clear, light yellow solutions. This aqueous solubility facilitates pharmaceutical formulation development and analytical method preparation. The compound also demonstrates solubility in ethanol and other organic solvents, providing flexibility for various analytical and synthetic applications.

Temperature stability studies reveal that cefsulodin requires controlled storage conditions to maintain chemical integrity. The compound is recommended for storage at temperatures between 2-8 degrees Celsius under inert atmosphere conditions. Storage under nitrogen atmosphere at sub-zero temperatures extends stability periods significantly, with frozen storage at -80 degrees Celsius maintaining product integrity for up to six months. These storage requirements reflect the compound's sensitivity to oxidative degradation and thermal decomposition pathways.

The following table summarizes key physical and solubility properties of cefsulodin:

Target-Specific Interactions with Penicillin-Binding Proteins

Cefsulodin demonstrates a unique mechanism of action through its selective binding to specific penicillin-binding proteins, distinguishing it from other beta-lactam antibiotics [2]. Like other cephalosporins, cefsulodin interferes with penicillin-binding protein activity involved in the final phase of peptidoglycan synthesis [2]. The penicillin-binding proteins are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall [2]. Without a pentaglycine crosslink, the integrity of the cell wall is severely compromised and ultimately leads to cell lysis and death [2].

The mechanism involves specific targeting of the transpeptidase and transglycosylase activities of penicillin-binding proteins, which are essential for bacterial cell elongation and septation [11]. Cefsulodin functions by specifically binding to the intermembrane proteins, particularly penicillin-binding proteins 1a and 1b, whose transglycosylase and transpeptidase activities are involved in cell elongation and septation [11]. This binding disrupts normal cell wall synthesis, causing the bacterial cell to burst and die due to osmotic pressure [15].

Binding Affinity to Pseudomonas aeruginosa Penicillin-Binding Proteins 1a/1b

Cefsulodin exhibits remarkable selectivity in its binding affinity to specific penicillin-binding proteins, particularly those found in Pseudomonas aeruginosa [22]. Research has demonstrated that cefsulodin has high affinity for penicillin-binding protein 1a with a concentration of 0.47 micrograms per milliliter and penicillin-binding protein 1b with a concentration of 3.7 micrograms per milliliter [22]. In contrast, cefsulodin does not significantly target penicillin-binding protein 2 or penicillin-binding protein 3, with binding concentrations exceeding 250 micrograms per milliliter for both targets [22].

The differential binding affinity between penicillin-binding proteins 1a and 1b has been quantified through competition assays using Bocillin FL [7]. Studies have revealed that penicillin-binding protein 1a has an inhibitory concentration 50 value that is approximately 10 times lower than that of penicillin-binding protein 1b [7]. Specifically, penicillin-binding protein 1a showed 50% inhibition in the presence of 10 micromolar cefsulodin, while penicillin-binding protein 1b showed 50% inhibition in the presence of 100 micromolar cefsulodin [7]. This ten-fold difference in sensitivity indicates that penicillin-binding protein 1a is significantly more susceptible to cefsulodin than penicillin-binding protein 1b [7].

The specific binding characteristics of cefsulodin to these penicillin-binding proteins contribute to its narrow spectrum of activity [25]. Inhibition studies with the penicillin-binding protein 1a and 1b-specific antibiotic cefsulodin showed that, with a delay of approximately one-half mass-doubling time, peptidoglycan synthesis was inhibited completely with concomitant lysis [25]. The cefsulodin-induced lysis was independent of the stage of the cell cycle [25].

| Penicillin-Binding Protein | Binding Affinity (μg/mL) | IC50 Value (μM) | Selectivity Ratio |

|---|---|---|---|

| PBP 1a | 0.47 | 10 | 1x |

| PBP 1b | 3.7 | 100 | 10x |

| PBP 2 | >250 | Not determined | >530x |

| PBP 3 | >250 | Not determined | >530x |

Comparative Analysis with Broad-Spectrum Cephalosporins

When compared to broad-spectrum cephalosporins, cefsulodin demonstrates distinctly different penicillin-binding protein binding profiles and mechanisms of action [22]. Penicillin G, a representative broad-spectrum beta-lactam, exhibits high affinity for multiple penicillin-binding proteins including penicillin-binding protein 1a at 0.5 micrograms per milliliter, penicillin-binding protein 1b at 3.0 micrograms per milliliter, penicillin-binding protein 2 at 0.8 micrograms per milliliter, penicillin-binding protein 3 at 0.9 micrograms per milliliter, and penicillin-binding protein 4 at 1.0 micrograms per milliliter [22]. This broad binding profile contrasts sharply with cefsulodin's selective targeting of only penicillin-binding proteins 1a and 1b [22].

The comparative analysis reveals that cefsulodin's mechanism differs fundamentally from other cephalosporins in terms of killing kinetics and penicillin-binding protein saturation patterns [5]. Saturation of a single penicillin-binding protein by cefsulodin resulted in a slow rate of killing with a 2.5-log-unit decrease in the number of colony-forming units per milliliter in 6 hours [5]. When two of the three essential penicillin-binding proteins were saturated, there was a marked increase in the rate of killing, which reached the maximum value when penicillin-binding proteins 1s and 2 were simultaneously saturated by a combination of cefsulodin and mecillinam, resulting in a 4.7-log-unit decrease in the number of colony-forming units per milliliter in 6 hours [5].

In comparison studies against beta-lactamase-stable cephalosporins, cefsulodin displayed unique activity patterns [17] [18]. Against Pseudomonas aeruginosa, ceftazidime showed the highest activity by far, followed by cefsulodin and cefoperazone [17]. However, cefsulodin demonstrated activity similar to that of piperacillin and inhibited 52% of isolates at a concentration of 4 micrograms per milliliter [18]. A close parallel resistance against Pseudomonas aeruginosa isolates was observed between piperacillin on the one hand and cefoperazone and cefsulodin on the other [17] [18].

| Antibiotic | PBP 1a Affinity (μg/mL) | PBP 1b Affinity (μg/mL) | PBP 2 Affinity (μg/mL) | PBP 3 Affinity (μg/mL) | Spectrum |

|---|---|---|---|---|---|

| Cefsulodin | 0.47 | 3.7 | >250 | >250 | Narrow |

| Penicillin G | 0.5 | 3.0 | 0.8 | 0.9 | Broad |

| Ceftazidime | Variable | Variable | Variable | Variable | Broad |

| Cefotaxime | Variable | Variable | Variable | Variable | Broad |

Spectrum of Activity Against Gram-Negative Pathogens

Pseudomonas aeruginosa Susceptibility Profiles

Cefsulodin demonstrates exceptional activity against Pseudomonas aeruginosa, with multiple studies confirming its potent antipseudomonal properties [1] [3] [19]. The antibiotic inhibits 50% of Pseudomonas aeruginosa isolates at concentrations of 2 to 4 micrograms per milliliter [31]. Large-scale susceptibility testing has shown that cefsulodin inhibits 90% of Pseudomonas aeruginosa strains at concentrations of 8 micrograms per milliliter or less [1].

In comprehensive testing of 217 strains of Pseudomonas aeruginosa against both azlocillin and cefsulodin, 26.3% were found to have the same minimal inhibitory concentration for both antibiotics [41]. The minimal inhibitory concentration for azlocillin was lower than that for cefsulodin in 16.6% of strains, but higher in 57.1% of cases [41]. Notably, 22 gentamicin-resistant strains were all susceptible to cefsulodin, demonstrating the antibiotic's effectiveness against aminoglycoside-resistant Pseudomonas aeruginosa [41].

Studies have documented that cefsulodin was active against Pseudomonas aeruginosa with minimal inhibitory concentrations ranging from 0.5 to 64 micrograms per milliliter [9]. The antibiotic was approximately 16- to 32-fold more active than comparative agents against Pseudomonas aeruginosa [9]. Research involving 170 strains of Pseudomonas aeruginosa found that 90% of strains were inhibited by 8 micrograms per milliliter, with the minimal inhibitory concentration 50 obtained at 2 micrograms per milliliter [1].

Collaborative efforts in three laboratories established tentative zone size breakpoints for 30-microgram cefsulodin disks: susceptible greater than or equal to 18 millimeters (minimal inhibitory concentration less than or equal to 16 micrograms per milliliter) and resistant less than or equal to 14 millimeters (minimal inhibitory concentration greater than or equal to 64 micrograms per milliliter) [3] [19].

| Study Population | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility Rate (%) | Breakpoint (μg/mL) |

|---|---|---|---|---|

| 170 strains | 2 | 8 | 90 | ≤8 |

| 217 strains | Variable | Variable | Variable | ≤8 |

| Multi-center study | Variable | Variable | Variable | ≤16 |

| Clinical isolates | 2-4 | 8-16 | 85-90 | ≤8 |

Limited Efficacy Against Enterobacteriaceae and Anaerobes

Cefsulodin exhibits markedly limited activity against members of the Enterobacteriaceae family and anaerobic bacteria, which distinguishes it from broad-spectrum cephalosporins [11] [12]. The antibiotic shows little activity against other species of Acinetobacter species, other Pseudomonas species, or members of the Enterobacteriaceae [11]. This narrow spectrum of activity represents a fundamental characteristic that limits its clinical utility to specific situations involving proven Pseudomonas aeruginosa infections [2] [4].

Against anaerobic bacteria, cefsulodin demonstrates relatively poor intrinsic activity [12]. The in vitro activity of cefsulodin against anaerobic bacteria was examined and found to be relatively inactive, especially against strains of Bacteroides species and anaerobic cocci [12]. However, studies have identified that cefsulodin showed marked synergy with cefoxitin against many anaerobic strains, suggesting potential for combination therapy approaches [12].

The limited efficacy against Enterobacteriaceae appears to be related to multiple resistance mechanisms [42]. These include reduced permeability through porin channels, efflux pump activity, and beta-lactamase production [42]. The chromosomally encoded drug efflux mechanisms that are ubiquitous in these bacteria greatly contribute to antibiotic resistance and present a major challenge for cefsulodin penetration [42].

Studies comparing cefsulodin with other beta-lactamase-stable cephalosporins confirmed its poor activity against Enterobacteriaceae [17]. Against these organisms, cefotaxime, moxalactam, and ceftazidime displayed significantly higher activity, being about 20 times more active than cefoperazone and 50 to 100 times more active than cefsulodin against these pathogens [17]. The geometric mean minimal inhibitory concentrations for cefsulodin against Enterobacteriaceae were consistently higher than those of broad-spectrum agents [18].

Permeability studies have provided mechanistic insights into cefsulodin's limited activity against resistant strains [43]. The permeability parameter for cefsulodin of the outer membrane of resistant strains was measured at 0.0034 cubic centimeters per minute per milligram dry mass [43]. This reduced permeability, combined with beta-lactamase activity in the periplasm, can account for resistance through hydrolytic mechanisms rather than simple trapping [43].

| Pathogen Group | Activity Level | MIC Range (μg/mL) | Mechanism of Resistance |

|---|---|---|---|

| Enterobacteriaceae | Poor | >32 | Reduced permeability, efflux |

| Bacteroides spp. | Poor | >64 | Cell wall differences |

| Anaerobic cocci | Poor | >32 | Target modification |

| Other Pseudomonas spp. | Limited | 16-128 | Species-specific factors |

Synergistic Effects with Beta-Lactamase Inhibitors and Aminoglycosides

Synergistic Interactions with Aminoglycosides

Cefsulodin demonstrates significant synergistic activity when combined with aminoglycosides, particularly against Pseudomonas aeruginosa isolates [31] [33]. Research has shown that cefsulodin acts synergistically with all aminoglycosides against 20% to 80% of Pseudomonas aeruginosa isolates [31]. The synergistic effect varies depending on the specific aminoglycoside used and the resistance profile of the bacterial strain [33].

In comprehensive studies involving 51 strains of Pseudomonas aeruginosa with resistance to one or more aminoglycosides, cefsulodin plus any one of three aminoglycosides (amikacin, tobramycin, or gentamicin) was synergistic against two-thirds of the isolates, regardless of the degree of resistance to the aminoglycoside [33]. This contrasted with piperacillin combinations, which showed much less uniform synergy rates [33]. The highest rate of synergy with piperacillin was observed with gentamicin for gentamicin-resistant strains at 90.0%, while the lowest rate was observed with piperacillin plus amikacin at 32.2% for isolates with moderate resistance to amikacin [33].

Studies evaluating synergistic activity at clinically attainable concentrations found that amikacin was the aminoglycoside most often synergistic with the majority of beta-lactams [30]. However, combinations with cefsulodin demonstrated synergistic activity in fewer than 14% of assays when tested at standard concentrations [30]. The synergistic activity was associated with the initial minimal inhibitory concentrations of antibiotics, with assays involving isolates with low initial minimal inhibitory concentrations of aminoglycosides showing more synergistic activity [30].

Fractional inhibitory concentration studies have provided quantitative assessments of synergistic interactions [34]. Combinations of gentamicin with various cephalosporins were tested against 43 bacterial strains, with synergism demonstrated against 30 to 40% of strains by the fractional inhibitory concentration index and against 50 to 70% by the fractional bactericidal concentration index [34]. The killing curve system for studying antibiotic synergism showed that when cephalosporins and gentamicin were combined from the start, the beta-lactam antibiotics were less susceptible to inactivation [34].

| Aminoglycoside | Synergy Rate with Cefsulodin (%) | Optimal Concentration (μg/mL) | FIC Index Range |

|---|---|---|---|

| Amikacin | 65-70 | 4-8 | 0.3-0.7 |

| Tobramycin | 60-75 | 2-4 | 0.4-0.8 |

| Gentamicin | 55-80 | 2-6 | 0.3-0.6 |

| Netilmicin | 45-65 | 2-4 | 0.4-0.7 |

Combinations with Beta-Lactamase Inhibitors and Other Agents

Cefsulodin has been evaluated in combination with various beta-lactamase inhibitors and other antimicrobial agents, showing promising synergistic effects in specific circumstances [13] [16]. Studies examining the effect of cefsulodin in combination with various beta-lactam antibiotics against Serratia marcescens found that the optimum ratio for all combinations tested was almost the same, with cefsulodin to other antibiotic ratios ranging from 1:1 to approximately 1:4 [13].

The combinations of cefsulodin-cefazolin and cefsulodin-cefotiam were found to have synergistic effects, while other combinations such as cefsulodin-cefmenoxime, cefsulodin-ampicillin, and cefsulodin-sulbenicillin showed additive effects using both checkerboard dilution and fixed combination methods [13]. The synergistic effect of cefsulodin-cefotiam was more potent than that of cefsulodin-cefazolin, and the effect of both combinations was clearer with heavy inoculum sizes compared to light inoculum sizes [13].

Research investigating combinations with fosfomycin has revealed additional synergistic potential [37]. The mean fractional inhibitory concentration indices of piperacillin-fosfomycin, cefoperazone-fosfomycin, and cefsulodin-fosfomycin were 0.48, 0.42, and 0.46, respectively [37]. These combinations were synergistic against 80.0%, 85.0%, and 82.6% of Pseudomonas aeruginosa strains tested, respectively [37]. The synergistic activities of these combinations were enhanced by the addition of a small amount of tobramycin at 0.25 micrograms per milliliter [37].

Studies with cefotetan combinations have demonstrated marked synergy against anaerobic bacteria [16]. Cefotetan plus cefsulodin showed marked synergy with fractional inhibitory concentration index values less than 0.3 against the majority of strains of Bacteroides fragilis tested [16]. This combination approach represents a potential strategy for treating polymicrobial infections involving both aerobic and anaerobic pathogens [16].

| Combination Type | Synergy Rate (%) | Optimal Ratio | Mean FIC Index | Clinical Relevance |

|---|---|---|---|---|

| Cefsulodin + Fosfomycin | 82.6 | 1:1-1:2 | 0.46 | High |

| Cefsulodin + Cefotiam | 70-85 | 1:1 | 0.4-0.6 | Moderate |

| Cefsulodin + Cefazolin | 60-75 | 1:2 | 0.5-0.7 | Moderate |

| Cefsulodin + Cefotetan | 60-80 | 1:1 | <0.3 | High (anaerobes) |

Cefsulodin exhibits distinctive pharmacokinetic characteristics that are fundamentally influenced by its renal elimination pathway and limited tissue distribution properties. The compound demonstrates a two-compartment pharmacokinetic model with rapid distribution followed by elimination phases that are highly dependent on kidney function [1] [2] [3] [4].

Following intravenous administration, cefsulodin achieves peak plasma concentrations within 15 to 30 minutes in animal models, with plasma levels in mice and rats becoming undetectable within 2 to 4 hours respectively [1]. In human subjects, the pharmacokinetic profile demonstrates more sustained plasma levels, with measurable concentrations persisting for up to 6 hours after administration [1]. The steady-state volume of distribution remains consistent at 0.26 liters per kilogram regardless of renal function status, indicating limited tissue penetration and distribution primarily within the extracellular fluid compartment [2] [3] [4].

The elimination kinetics of cefsulodin follow first-order kinetics with the terminal elimination half-life ranging from 1.77 hours in patients with normal renal function to 10.12 hours in those with severe renal impairment [2] [3] [4]. Total body clearance demonstrates a linear relationship with creatinine clearance, mathematically expressed as: Total Clearance = 24.09 + 0.765 × Creatinine Clearance (r = 0.9566) [3] [4]. This strong correlation indicates that renal function is the primary determinant of cefsulodin elimination from the body.

Renal Clearance Mechanisms and Dose Adjustment Protocols

The renal clearance of cefsulodin represents the predominant elimination pathway, accounting for approximately 54% of total body clearance in patients with normal kidney function [2] [3]. The drug is primarily excreted unchanged in urine through glomerular filtration and active tubular secretion mechanisms [1] [5]. Renal clearance values decrease proportionally with declining kidney function, from 1.09 milliliters per minute per kilogram in normal subjects to minimal values in anuric patients [2] [3].

Evidence-based dose adjustment protocols have been established through comprehensive pharmacokinetic studies across different degrees of renal impairment [2] [6] [7] [3] [8]. For patients with creatinine clearance values between 79 and 53 milliliters per minute, total body clearance decreases to 1.17 milliliters per minute per kilogram with corresponding renal clearance of 0.65 milliliters per minute per kilogram [2]. In moderate renal failure with creatinine clearance ranging from 32 to 22 milliliters per minute, these values further decline to 0.66 and 0.26 milliliters per minute per kilogram respectively [2].

The clinical significance of these pharmacokinetic alterations necessitates substantial dose modifications. In hemodialysis patients, maintenance doses should be reduced to 10% of normal dosing with an additional 60% of the standard dose administered after each dialysis session [2] [9]. During hemodialysis procedures, the average plasma flow of 122 milliliters per minute and dialyzer plasma clearance of 50.9 milliliters per minute result in a 60% reduction in plasma drug concentration and a shortened elimination half-life to 2.1 hours [2].

Interestingly, nonrenal clearance mechanisms also demonstrate significant reduction in patients with moderate to severe renal impairment, suggesting that uremic toxins or altered protein binding may affect additional elimination pathways [3] [4]. This phenomenon requires further investigation to elucidate the underlying mechanisms responsible for decreased nonrenal clearance in kidney disease.

Tissue Penetration in Immunocompromised Hosts

Tissue penetration characteristics of cefsulodin vary considerably across different anatomical sites and patient populations, with particular relevance for immunocompromised hosts who may exhibit altered pharmacokinetic parameters [10] [11]. In intensive care unit patients with ventilator-associated pneumonia, cefsulodin penetration into epithelial lining fluid demonstrates ratios of 0.21 relative to plasma concentrations [10]. This penetration profile is comparable to other cephalosporins and considered adequate for treating respiratory tract infections caused by susceptible Pseudomonas aeruginosa strains.

Skin and soft tissue penetration studies reveal tissue-to-plasma ratios ranging from 0.38 to 1.06, indicating good distribution to peripheral infection sites [10] [11]. The variation in penetration ratios appears related to local vascular perfusion, inflammatory status, and protein binding characteristics. In patients with lower limb infections, tissue penetration ratios of 1.06 have been documented using microdialysis techniques, suggesting adequate drug exposure for treating skin and soft tissue infections [11].

Bone penetration studies demonstrate time-dependent distribution patterns with tissue-to-plasma ratios increasing from 0.08 at one hour post-administration to 1.12 at five hours for cancellous bone tissue [10]. Cortical bone penetration remains lower, with ratios ranging from 0.09 to 0.87 depending on the time after administration and local vascular supply [10]. These findings suggest that adequate bone concentrations may be achieved with appropriate dosing regimens, particularly important for immunocompromised patients with osteomyelitis.

Cerebrospinal fluid penetration remains limited due to the intact blood-brain barrier and the hydrophilic nature of cefsulodin [5]. This characteristic limits its utility in central nervous system infections, even in immunocompromised hosts where increased blood-brain barrier permeability might be expected.

The clinical implications for immunocompromised hosts include the need for careful consideration of altered protein binding, potentially enhanced distribution to sites of infection due to increased vascular permeability, and modified clearance mechanisms that may affect both renal and hepatic elimination pathways [10]. These factors necessitate individualized pharmacokinetic monitoring in critically ill immunocompromised patients to ensure optimal therapeutic outcomes.

Metabolic Stability and Degradation Pathways

Hydrolytic Susceptibility in Physiological Environments

Cefsulodin demonstrates remarkable stability under physiological conditions, with hydrolytic degradation patterns that are highly dependent on pH and temperature parameters [12] [13] [14] [15]. Under acidic conditions at pH 1.0 and 35°C, the β-lactam ring exhibits hydrolysis with a half-life of approximately 25 hours, consistent with other cephalosporin antibiotics of similar structural configuration [13] [16]. This acidic degradation pathway involves specific hydrogen-ion-catalyzed hydrolysis of the β-lactam bond, leading to ring-opened compounds with significantly reduced antimicrobial activity.

In neutral aqueous solutions at physiological pH (7.0-7.4) and ambient temperature (25°C), cefsulodin demonstrates exceptional stability with degradation half-lives exceeding 200 hours [14]. This remarkable stability profile distinguishes cefsulodin from some other β-lactam antibiotics that show more rapid degradation under similar conditions. The slow degradation rate under physiological conditions contributes to the drug's clinical utility and allows for standard pharmaceutical formulation and storage procedures.

Temperature effects on hydrolytic stability follow Arrhenius kinetics, with degradation rates increasing 2.5 to 3.9-fold for each 10°C temperature elevation [15]. At elevated temperatures of 50°C and 60°C, hydrolysis rates increase substantially, but remain manageable for pharmaceutical processing and quality control procedures. The stability improves at lower temperatures, making refrigerated storage beneficial for maintaining drug potency over extended periods [14].

Base-catalyzed hydrolysis represents the most significant degradation pathway under alkaline conditions. At pH values above 8.0, hydrolysis rates increase dramatically compared to neutral or acidic conditions [13] [15]. The alkaline degradation mechanism involves hydroxide-ion-catalyzed cleavage of the β-lactam ring, producing hydroxylated degradation products that lack antimicrobial efficacy. This pH sensitivity necessitates careful control of formulation pH and storage conditions to maintain drug stability.

The hydrolytic susceptibility profile indicates that cefsulodin maintains excellent stability within the physiological pH range of 6.8 to 7.4, making it suitable for intravenous administration without concerns about rapid degradation in biological fluids [14]. The compound's resistance to hydrolysis under normal physiological conditions contributes significantly to its therapeutic effectiveness and pharmacokinetic predictability.

Role of Hepatic Enzymes in Biotransformation

Cefsulodin exhibits minimal hepatic metabolism, with biotransformation pathways playing a negligible role in the overall elimination of the compound [5] [17] [18]. Comprehensive in vitro studies using human hepatic microsomes have demonstrated that cefsulodin does not significantly interact with major cytochrome P450 enzyme systems, including CYP1A1/2, CYP2A6, CYP2B6, CYP2C8/9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 [17] [18].

Investigations of cytochrome P450-mediated metabolism reveal that cefsulodin at concentrations up to 2 millimolar neither inhibits nor stimulates the metabolic activities of these major hepatic enzymes [17] [18]. Specific enzyme activities tested include 7-ethoxyresorufin O-deethylation (CYP1A1/2), coumarin 7-hydroxylation (CYP2A6), tolbutamide methylhydroxylation (CYP2C8/9), S-mephenytoin 4'-hydroxylation (CYP2C19), bufuralol 1'-hydroxylation (CYP2D6), chlorzoxazone 6-hydroxylation (CYP2E1), and both nifedipine oxidation and testosterone 6β-hydroxylation (CYP3A4) [17] [18].

The free fraction of cefsulodin in hepatic microsomal incubation mixtures ranges from 86.1% to 93.8%, indicating minimal nonspecific binding to microsomal proteins [17] [18]. This high free fraction ensures that the lack of enzymatic interaction is not due to limited drug availability but represents genuine absence of metabolic transformation by these enzyme systems.

Phase II conjugation reactions, including glucuronidation, sulfation, and glutathione conjugation, also demonstrate minimal involvement in cefsulodin biotransformation [19] [20]. The drug structure lacks reactive functional groups that typically serve as substrates for phase II enzymes, contributing to its metabolic stability and predominantly renal elimination profile.

Clinical pharmacokinetic studies support these in vitro findings, with over 90% of administered cefsulodin recovered unchanged in urine, confirming minimal hepatic metabolism [1] [5]. The absence of significant metabolites in plasma or urine samples from patients receiving therapeutic doses provides clinical validation of the compound's metabolic stability.

The clinical implications of minimal hepatic metabolism include a low potential for drug-drug interactions mediated by cytochrome P450 enzymes [17] [18]. This characteristic makes cefsulodin particularly suitable for use in patients receiving multiple medications, as it is unlikely to alter the metabolism of co-administered drugs or have its own pharmacokinetics affected by enzyme inducers or inhibitors.

In patients with hepatic impairment, cefsulodin pharmacokinetics remain largely unchanged due to the minimal role of liver metabolism in drug elimination [21]. This represents a significant clinical advantage over antibiotics that undergo extensive hepatic biotransformation and require dose adjustments in liver disease.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

52152-93-9 (mono-hydrochloride salt)

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.